[2-(2-Fluoro-6-nitrophenyl)ethenyl]dimethylamine
Description
Properties
Molecular Formula |
C10H11FN2O2 |
|---|---|
Molecular Weight |
210.20 g/mol |
IUPAC Name |
(E)-2-(2-fluoro-6-nitrophenyl)-N,N-dimethylethenamine |
InChI |
InChI=1S/C10H11FN2O2/c1-12(2)7-6-8-9(11)4-3-5-10(8)13(14)15/h3-7H,1-2H3/b7-6+ |
InChI Key |
OKUFRTYEXAOXQZ-VOTSOKGWSA-N |
Isomeric SMILES |
CN(C)/C=C/C1=C(C=CC=C1F)[N+](=O)[O-] |
Canonical SMILES |
CN(C)C=CC1=C(C=CC=C1F)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Aromatic Nucleophilic Substitution with Dimethyl Malonate
- React 2-fluoronitrobenzene derivatives with dimethyl malonate in the presence of potassium carbonate in dimethylformamide (DMF) at 90 °C for 2 hours.
- This reaction yields dimethyl-(2-nitrophenyl)malonates in high yields (75–99%) after purification by column chromatography.
| Compound | Starting Fluoronitrobenzene | Yield (%) | Physical State | Key NMR Data (1H NMR, CDCl3) |
|---|---|---|---|---|
| Dimethyl-(2-nitrophenyl)malonate | 2-fluoro-1-nitrobenzene | 99 | Yellow oil | δ 8.07 (dd), 7.65 (ddd), 3.80 (s) |
| Dimethyl 2-(5-fluoro-2-nitrophenyl)malonate | 2,4-difluoronitrobenzene | 75 | White solid | δ 8.15 (dd), 7.28–7.18 (m), 3.82 (s) |
Source: Base-mediated nitrophenyl reductive cyclization study
Formation of the Ethenyl Linkage
The ethenyl group (vinyl linkage) can be introduced by condensation or coupling of the malonate derivatives with appropriate aldehydes or via Wittig-type reactions, often involving paraformaldehyde and base catalysts such as potassium carbonate.
- Treatment of nitromalonates with paraformaldehyde, tetrabutylammonium iodide, and potassium carbonate affords nitroaryl propenoates.
- These intermediates are then coupled with selected dienes or amines to form the ethenyl linkage.
Introduction of the Dimethylamine Group
Dimethylamine incorporation can be achieved by:
Reaction of Dimethylamine with Sulfuryl Fluoride
- Dimethylamine reacts with sulfuryl fluoride (SO2F2) in the presence of water or suitable solvents to form N-(fluorosulfonyl)dimethylamine intermediates, which can be further transformed.
- Reaction conditions: molar ratio of dimethylamine to sulfuryl fluoride from 0.1:1 to 4:1; temperature range −30 °C to 110 °C.
- The reaction typically produces a biphasic mixture; the desired product is isolated by distillation under reduced pressure with yields up to 97%.
| Parameter | Condition Range | Notes |
|---|---|---|
| Molar ratio (dimethylamine:SO2F2) | 0.1:1 to 4:1 | Optimal ~2:1 |
| Temperature | −30 °C to 110 °C | Controlled to optimize yield |
| Solvent | Water or acetonitrile | Influences phase separation |
| Yield | Up to 97% | High purity product after distillation |
Source: US Patent US10407387B2
Optimization and Scale-Up Considerations
- Reaction parameters such as reagent equivalents, temperature, and solvent volume significantly affect yield and impurity formation.
- Slow addition of reagents to hot mixtures can reduce impurities.
- Use of sulfolane as solvent and base (NaOH) equivalents optimized via Design of Experiments (DOE) approach to maximize product formation and minimize side products.
| Parameter | Effect on Impurity Level | Effect on Product Yield |
|---|---|---|
| Increased temperature (80→100 °C) | Decreases impurities | Increases yield |
| Increased NaOH equivalents (2→2.5 equiv) | Decreases impurities | Slight increase |
| Increased sulfolane volume (5→10 V) | Decreases impurities | Improves solubility |
Source: Optimization study on alkylation reaction
Summary Table of Preparation Methods
| Step | Reagents/Conditions | Outcome | Yield (%) | Notes |
|---|---|---|---|---|
| Aromatic nucleophilic substitution | 2-Fluoronitrobenzene, dimethyl malonate, K2CO3, DMF, 90 °C, 2 h | Dimethyl nitrophenyl malonate | 75–99 | High purity, column chromatography |
| Ethenyl linkage formation | Paraformaldehyde, Bu4NI, K2CO3 | Nitroaryl propenoates | High | Precursor for coupling |
| Dimethylamine introduction | Dimethylamine + SO2F2, water or acetonitrile, −30 to 110 °C | N-(fluorosulfonyl) dimethylamine intermediates | Up to 97 | Distillation under reduced pressure |
| Alkylation optimization | NaOH, sulfolane, controlled reagent addition | Reduced impurities, improved yield | Variable | DOE-guided |
Chemical Reactions Analysis
Types of Reactions
[2-(2-Fluoro-6-nitrophenyl)ethenyl]dimethylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The fluoro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Amino derivatives where the nitro group is converted to an amino group.
Substitution: Compounds where the fluoro group is replaced by other functional groups.
Scientific Research Applications
Interaction Studies
Preliminary studies indicate that compounds with similar structures to [2-(2-Fluoro-6-nitrophenyl)ethenyl]dimethylamine may interact with various biological targets, including enzymes and receptors involved in cellular pathways related to cancer and inflammation. For instance, the incorporation of a nitro group has been shown to enhance antibacterial activity against resistant strains of bacteria such as Streptococcus pneumoniae and Streptococcus pyogenes .
Antibacterial Activity
Research has demonstrated that derivatives of nitrophenyl compounds exhibit significant antibacterial properties. For example, modifications at specific positions on the phenyl ring can lead to enhanced activity against resistant pathogens. The presence of a dimethylamino group has been linked to improved interactions with bacterial targets, suggesting potential therapeutic applications .
Applications in Drug Development
The unique properties of [2-(2-Fluoro-6-nitrophenyl)ethenyl]dimethylamine make it a candidate for further research in drug development:
- Antibacterial Agents : Due to its structural characteristics, it could be developed into new antibacterial agents targeting resistant bacterial strains.
- Cancer Research : Its potential interactions with cellular pathways suggest applications in cancer therapeutics, particularly in designing molecules that can inhibit tumor growth.
Mechanism of Action
The mechanism of action of [2-(2-Fluoro-6-nitrophenyl)ethenyl]dimethylamine involves its interaction with specific molecular targets and pathways. The presence of the fluoro and nitro groups can influence its reactivity and binding affinity to biological molecules. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Physical Properties :
- Appearance : Oily liquid at room temperature.
- Storage : Stable under ambient conditions.
- Packaging : Available in bulk quantities (e.g., 5-gallon plastic drums, 1-ton super sacks) and sensitive samples may be argon/vacuum-sealed .
Structural and Functional Analogues
The compound is compared to structurally related molecules from the evidence, focusing on substituents, physicochemical properties, and applications.
Table 1: Key Comparisons
Analysis of Substituent Effects
Electron-Withdrawing vs. Electron-Donating Groups
- [2-(2-Fluoro-6-nitrophenyl)ethenyl]dimethylamine: The nitro (-NO₂) and fluoro (-F) groups are electron-withdrawing, reducing electron density on the aromatic ring. This enhances electrophilic substitution resistance but may stabilize charge-transfer complexes. The dimethylamine (-N(CH₃)₂) group is weakly electron-donating, creating a push-pull electronic effect that could influence reactivity in cross-coupling reactions .
- Cyanostyryl Derivatives (CS1–CS3): Cyano (-CN) groups are strong electron-withdrawing moieties, enabling π-conjugation for luminescence in supramolecular materials. Unlike the target compound, these lack amine groups, limiting their basicity .
- 1-(2-Amino-6-nitrophenyl)ethanone: The amino (-NH₂) group is electron-donating, opposing the nitro group’s effects. This contrast may increase reactivity in nucleophilic aromatic substitution compared to the fluorinated target compound .
Solubility and Physical State
- The oily state of [2-(2-Fluoro-6-nitrophenyl)ethenyl]dimethylamine contrasts with the solid/powder forms of analogues like oxyresveratrol and flumetralin.
Application-Specific Comparisons
Material Science
- Cyanostyryl Derivatives: Used in stimuli-responsive luminescent materials due to extended π-conjugation. The target compound’s dimethylamine group may disrupt such conjugation, making it less suitable for optics but more reactive in catalysis .
- Fluorinated Sulfonyl Compounds: Designed for durability in coatings.
Agrochemicals/Pharmaceuticals
- Flumetralin: A nitro-aromatic pesticide.
- Oxyresveratrol: A natural antioxidant.
Biological Activity
[2-(2-Fluoro-6-nitrophenyl)ethenyl]dimethylamine is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antibacterial and anti-infective research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, structure-activity relationships, and potential applications.
Chemical Structure and Properties
The compound features a fluoro and nitro substituent on a phenyl ring, which are known to influence biological activity. The presence of these groups can enhance the compound's reactivity and interaction with biological targets. Table 1 summarizes the chemical properties of [2-(2-Fluoro-6-nitrophenyl)ethenyl]dimethylamine.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₃F₁N₂O₂ |
| Molecular Weight | 225.23 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
Antibacterial Activity
Recent studies have indicated that compounds with similar nitrophenyl structures exhibit significant antibacterial properties. For instance, derivatives containing a 2-nitrophenyl moiety have shown potent activity against Streptococcus pneumoniae and Streptococcus pyogenes , particularly those with additional substituents that enhance their efficacy against resistant strains .
- Case Study : A study demonstrated that modifications in the nitrophenyl scaffold led to improved activity against resistant bacterial strains. Specifically, compounds with a dimethylamino group exhibited enhanced antibacterial effects compared to their counterparts without this group .
Anti-biofilm Activity
Research has highlighted the role of certain nitrophenyl derivatives as inhibitors of PqsD, an enzyme crucial for biofilm formation in Pseudomonas aeruginosa . These compounds not only inhibited biofilm formation but also disrupted existing biofilms, indicating their potential as therapeutic agents against chronic infections associated with biofilms .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that the positioning of the fluorine and nitro groups significantly affects the compound's biological activity. For example, variations in these substituents have been shown to alter binding affinities and inhibitory potencies against target enzymes .
Research Findings
- Antimicrobial Efficacy : Compounds similar to [2-(2-Fluoro-6-nitrophenyl)ethenyl]dimethylamine were tested against various bacterial strains, showing minimum inhibitory concentrations (MIC) ranging from 4 µg/mL to 32 µg/mL depending on structural modifications .
- Inhibition Mechanism : Studies suggest that compounds with a nitro group may interact non-covalently with target enzymes, leading to reversible inhibition. This mechanism was characterized through isothermal titration calorimetry and molecular docking studies .
- Fluorination Effects : The introduction of fluorine has been noted to enhance biological activity by improving lipophilicity and metabolic stability, which can lead to increased cellular uptake and retention .
Q & A
Q. What are the recommended synthetic pathways for [2-(2-Fluoro-6-nitrophenyl)ethenyl]dimethylamine, and how can reaction efficiency be optimized?
The synthesis of this compound likely involves cross-coupling reactions (e.g., Wittig, Heck) due to the ethenyl bridge and aromatic nitro/fluoro substituents. For example, analogous styryl compounds are synthesized via palladium-catalyzed coupling or condensation reactions . To optimize efficiency:
- Use anhydrous conditions and inert atmospheres to prevent side reactions.
- Monitor reaction progress with thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
- Adjust stoichiometry of the dimethylamine moiety to ensure complete substitution.
- Purify via column chromatography or recrystallization to isolate the product from nitro-containing byproducts .
Q. What analytical techniques are critical for characterizing [2-(2-Fluoro-6-nitrophenyl)ethenyl]dimethylamine?
Key methods include:
- Nuclear Magnetic Resonance (NMR): Confirm structural integrity using H and C NMR, focusing on ethenyl proton coupling (J ~16 Hz for trans-configuration) and fluorine splitting patterns .
- Mass Spectrometry (MS): Validate molecular weight via electrospray ionization (ESI-MS) or matrix-assisted laser desorption/ionization (MALDI).
- UV-Vis and Fluorescence Spectroscopy: Assess electronic properties; nitro and dimethylamino groups influence absorption/emission maxima .
- X-ray Crystallography: Resolve stereochemistry and crystal packing, critical for understanding solid-state reactivity .
Q. How should researchers handle stability and storage concerns for this compound?
- Light Sensitivity: Nitro and ethenyl groups may cause photodegradation. Store in amber vials at -20°C under inert gas .
- Moisture: Use desiccants and vacuum-sealed containers to prevent hydrolysis of the dimethylamino group.
- Thermal Stability: Conduct differential scanning calorimetry (DSC) to identify decomposition temperatures. Preliminary data on analogs suggest stability up to 150°C .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data when this compound is embedded in different matrices (e.g., polymers vs. metal layers)?
Contradictions may arise from environmental effects on electronic transitions. For example, embedding in polymethyl methacrylate (PMMA) with silver layers induces a blue shift in emission due to plasmonic interactions . Methodological approaches:
Q. What strategies are recommended for designing analogs of this compound with enhanced pharmacokinetic or optical properties?
- Structural Modifications: Introduce electron-donating/withdrawing groups (e.g., methoxy, trifluoromethyl) to the phenyl ring to tune electronic properties. Analogs with substituted stilbene motifs show improved pharmacokinetic profiles .
- In Silico Screening: Use molecular docking or quantitative structure-activity relationship (QSAR) models to predict bioavailability or binding affinity.
- In Vivo Testing: Prioritize analogs with logP values between 2–4 for optimal membrane permeability, as seen in related styryl compounds .
Q. How can this compound be integrated into stimuli-responsive supramolecular systems?
The ethenyl bridge and dimethylamino group enable dynamic assembly via non-covalent interactions (e.g., π-π stacking, hydrogen bonding). Experimental approaches:
- Co-assemble with fluorinated aromatic acids (e.g., octafluoronaphthalene derivatives) to create photo-switchable materials .
- Monitor assembly-disassembly transitions using dynamic light scattering (DLS) or fluorescence anisotropy.
- Explore applications in optoelectronic devices by doping into polymer matrices .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported toxicity data for nitroaromatic compounds like this one?
- Contextualize Sources: Note that toxicity data for [2-(2-Fluoro-6-nitrophenyl)ethenyl]dimethylamine is limited, but analogs (e.g., nitroanilines) show varying hazards based on substituents .
- Conduct Tiered Testing:
- Perform Ames tests for mutagenicity.
- Use zebrafish embryos or in vitro hepatocyte assays to assess acute toxicity.
- Compare results against structurally similar compounds (e.g., 2-nitrodiphenylamine) to identify trends .
Methodological Tables
Q. Table 1. Key Analogs and Their Applications
Q. Table 2. Recommended Analytical Techniques
| Technique | Parameter Analyzed | Example Data Outcome |
|---|---|---|
| NMR | Ethenyl configuration | Trans coupling (J = 16 Hz) |
| UV-Vis | λmax | 450 nm (in ethanol) |
| DFT Simulation | HOMO-LUMO gap | 3.2 eV (for optoelectronic use) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
